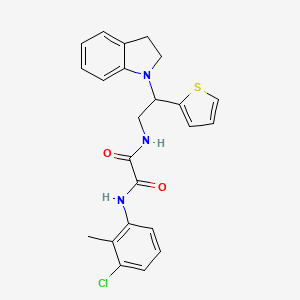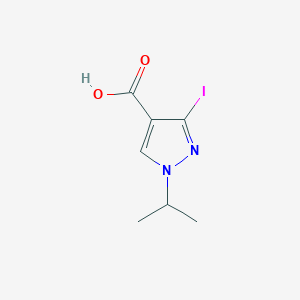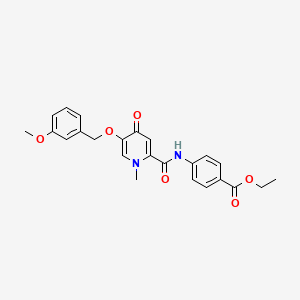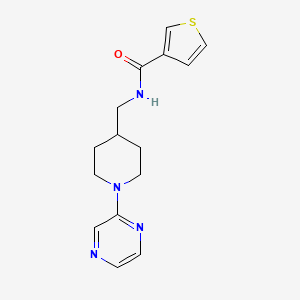![molecular formula C26H23N3O3 B2465956 8-methoxy-5-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866342-64-5](/img/structure/B2465956.png)
8-methoxy-5-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methoxy-5-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazoloquinoline derivatives and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Synthesis of Novel Derivatives
A study focused on the synthesis of novel conformationally constrained pyrazolo[4,3-c]quinoline derivatives, targeting potential ligands for the estrogen receptor. This research highlights the versatility of 8-methoxy-5-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline derivatives in synthesizing new chemical entities with potential biological applications (Kasiotis, Fokialakis, & Haroutounian, 2006).
Dimensionality of Supramolecular Aggregation
Research exploring the effect of substitution on supramolecular aggregation in dihydrobenzopyrazoloquinolines revealed that molecules linked by hydrogen bonds form complex structures, indicating the potential of these derivatives in designing new materials with specific physical properties (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).
Microwave Assisted Synthesis
A study demonstrated the microwave-assisted synthesis of pyrazolo[3,4-b]quinolines containing the 1,8-naphthyridine moiety, significantly enhancing reaction rates and yields. This methodological advancement opens new avenues for efficient synthesis of complex quinoline derivatives (Mogilaiah, Sudhakar, & Reddy, 2003).
Large-Scale Synthesis
The practical and large-scale synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester was presented, showcasing the potential of these compounds as intermediates for pharmaceutically active compounds (Bänziger, Cercus, Stampfer, & Sunay, 2000).
Biological Applications
Antimicrobial Activity
Novel pyrazolo[3,4-d]pyrimidine derivatives synthesized from 4-hydrazino-8-(trifluoromethyl)quinoline displayed potential as antimicrobial agents, offering a new class of compounds for addressing antibiotic resistance (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
Antibacterial and Antimycobacterial Activity
Derivatives of 3-amino-1H-pyrazolo[3,4-b]quinolines exhibited significant inhibitory activity on bacterial serine/threonine protein kinases, demonstrating their potential in the treatment of bacterial infections, including those resistant to conventional antibiotics (Lapa, Bekker, Mirchink, Danilenko, & Preobrazhenskaya, 2013).
Antioxidant Properties
A study on the synthesis of 8-substituted-phenyl-6-ferrocenyl-4-methyl-2H-pyrano[3,2-g]quinolin-2-ones highlighted their capacity to quench radicals and inhibit DNA oxidation, pointing to the antioxidant potential of quinoline derivatives (Xi & Liu, 2015).
Propiedades
IUPAC Name |
8-methoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3/c1-30-19-8-4-17(5-9-19)15-29-16-23-25(18-6-10-20(31-2)11-7-18)27-28-26(23)22-14-21(32-3)12-13-24(22)29/h4-14,16H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEXKZZGIYLIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)OC)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Allylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B2465876.png)

![3-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2465878.png)
![(Z)-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2465883.png)

![[(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)sulfanyl]formonitrile](/img/structure/B2465888.png)




![2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2465893.png)
